molecular formula C12H24O4Sn B011654 Bis(acetyloxy)(di-tert-butyl)stannane CAS No. 109054-05-9

Bis(acetyloxy)(di-tert-butyl)stannane

Cat. No.: B011654
CAS No.: 109054-05-9
M. Wt: 351 g/mol
InChI Key: SBRQYVYPHCFSDQ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(acetyloxy)(di-tert-butyl)stannane: is an organotin compound with the molecular formula C12H24O4Sn It is characterized by the presence of two acetyloxy groups and two tert-butyl groups attached to a central tin atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(acetyloxy)(di-tert-butyl)stannane typically involves the reaction of di-tert-butylstannane with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

(C(CH3)3)2SnH2 + 2 (CH3CO)2O → (C(CH3)3)2Sn(OCOCH3)2 + 2 CH3COOH\text{(C(CH3)3)2SnH2 + 2 (CH3CO)2O → (C(CH3)3)2Sn(OCOCH3)2 + 2 CH3COOH} (C(CH3)3)2SnH2 + 2 (CH3CO)2O → (C(CH3)3)2Sn(OCOCH3)2 + 2 CH3COOH

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Bis(acetyloxy)(di-tert-butyl)stannane undergoes several types of chemical reactions, including:

    Substitution Reactions: The acetyloxy groups can be substituted by other nucleophiles, leading to the formation of new organotin compounds.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water, resulting in the formation of di-tert-butylstannane and acetic acid.

    Oxidation and Reduction: The tin center in this compound can participate in oxidation-reduction reactions, altering its oxidation state.

Common Reagents and Conditions:

    Nucleophiles: Such as alcohols, amines, and thiols, are commonly used in substitution reactions.

    Water or Aqueous Solutions: Used in hydrolysis reactions.

    Oxidizing and Reducing Agents: Such as hydrogen peroxide or sodium borohydride, are used in oxidation and reduction reactions.

Major Products Formed:

    Substitution Products: New organotin compounds with different functional groups.

    Hydrolysis Products: Di-tert-butylstannane and acetic acid.

    Oxidation and Reduction Products: Compounds with altered oxidation states of tin.

Scientific Research Applications

Chemistry: Bis(acetyloxy)(di-tert-butyl)stannane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the preparation of other organotin compounds.

Biology and Medicine: In biological and medical research, this compound is studied for its potential use in drug delivery systems and as a precursor for biologically active organotin compounds.

Industry: The compound finds applications in the production of polymers and as a catalyst in various industrial processes. Its unique properties make it suitable for use in the manufacture of high-performance materials.

Mechanism of Action

The mechanism of action of Bis(acetyloxy)(di-tert-butyl)stannane involves its interaction with various molecular targets. The acetyloxy groups can undergo hydrolysis, releasing acetic acid and forming reactive intermediates. These intermediates can interact with biological molecules, leading to potential biological effects. The tin center can also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

    Di-tert-butylstannane: Lacks the acetyloxy groups, making it less reactive in certain substitution reactions.

    Bis(trimethylstannyl)acetylene: Contains different functional groups, leading to distinct chemical properties and applications.

    Tetraethylstannane: Another organotin compound with different alkyl groups, resulting in varied reactivity and uses.

Uniqueness: Bis(acetyloxy)(di-tert-butyl)stannane is unique due to the presence of both acetyloxy and tert-butyl groups, which confer specific reactivity and stability. This combination of functional groups makes it a versatile reagent in organic synthesis and a valuable compound in scientific research.

Properties

IUPAC Name

[acetyloxy(ditert-butyl)stannyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9.2C2H4O2.Sn/c2*1-4(2)3;2*1-2(3)4;/h2*1-3H3;2*1H3,(H,3,4);/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRQYVYPHCFSDQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O[Sn](C(C)(C)C)(C(C)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O4Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587305
Record name Bis(acetyloxy)(di-tert-butyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109054-05-9
Record name Bis(acetyloxy)(di-tert-butyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(acetyloxy)(di-tert-butyl)stannane
Reactant of Route 2
Bis(acetyloxy)(di-tert-butyl)stannane
Reactant of Route 3
Bis(acetyloxy)(di-tert-butyl)stannane
Reactant of Route 4
Bis(acetyloxy)(di-tert-butyl)stannane
Reactant of Route 5
Reactant of Route 5
Bis(acetyloxy)(di-tert-butyl)stannane
Reactant of Route 6
Bis(acetyloxy)(di-tert-butyl)stannane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.